A Senior Application Scientist's Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid: Synthesis, Application, and Best Practices
A Senior Application Scientist's Guide to (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid: Synthesis, Application, and Best Practices
Abstract: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, identified by CAS number 1138450-30-2 , has emerged as a critical building block in contemporary medicinal and agrochemical research.[1][2] Its unique structure, combining a methylated pyrazole core with a trifluoromethyl group, offers a valuable scaffold for creating complex molecules with potential therapeutic applications.[3] This guide provides an in-depth examination of its physicochemical properties, a detailed protocol for its synthesis via lithiation-boronation, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic workflows.
Core Physicochemical Properties
A foundational understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1138450-30-2 | [1] |
| Molecular Formula | C₅H₆BF₃N₂O₂ | [1] |
| Molar Mass | 193.92 g/mol | [1] |
| Appearance | White, odorless crystalline solid | [1] |
| Predicted Density | 1.46 ± 0.1 g/cm³ | [1] |
| Predicted Boiling Point | 318.5 ± 52.0 °C | [1] |
| Predicted pKa | 7.35 ± 0.58 | [1] |
| Solubility | Soluble in polar solvents (water, alcohols, esters) | [1] |
Synthesis Pathway: Lithiation-Boronation
The regioselective synthesis of functionalized pyrazoles is a key challenge in organic chemistry. For (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, a common and effective strategy involves the direct lithiation of the pyrazole core, followed by quenching with a borate ester.[2][4] This method provides a reliable route to the desired 4-substituted isomer.
Mechanistic Rationale
The choice of a lithiation-based approach is guided by the electronic nature of the 1-methyl-3-(trifluoromethyl)-1H-pyrazole precursor. The C5 proton is the most acidic due to the inductive effects of the adjacent nitrogen and the trifluoromethyl group, making it susceptible to deprotonation by a strong base like n-butyllithium (n-BuLi). However, directed metalation at the C4 position can be achieved under specific conditions, often involving careful temperature control and the choice of solvent, leading to the desired lithiated intermediate. This intermediate is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate), forming a boronate complex. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4][5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the linkage of the pyrazole moiety to various aryl or heteroaryl halides.[5][6] Such linkages are foundational in the construction of complex molecules for drug discovery.[3][4]
The Suzuki-Miyaura Catalytic Cycle
The reaction mechanism is a well-established catalytic cycle involving a palladium(0) species. A critical, and sometimes overlooked, step is the initial activation of the boronic acid with a base.[6][7] This activation forms a more nucleophilic boronate species, which is essential for the transmetalation step to proceed efficiently.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Self-Validating Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid with a generic aryl bromide.
Materials:
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(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
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Pd(PPh₃)₄ (0.03 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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1,4-Dioxane and Water (4:1 mixture)
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Reaction vessel (e.g., Schlenk flask)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid (1.2 eq), potassium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Causality: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. The excess boronic acid ensures complete consumption of the limiting aryl halide.
-
-
Solvent Addition: Degas the 1,4-dioxane/water solvent mixture by bubbling with nitrogen or argon for 15-20 minutes. Add the degassed solvent to the flask via syringe.
-
Causality: Degassing removes dissolved oxygen, further protecting the catalyst. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours). The disappearance of the limiting reagent validates that the reaction is proceeding.
-
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
-
Self-Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, thereby validating the success of the synthesis.
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Safety and Handling
As a laboratory chemical, (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid requires careful handling.
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Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.[1]
-
Protective Measures: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]
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Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
Conclusion
(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined synthesis and robust performance in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for constructing novel molecular architectures, particularly in the fields of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for its successful application.
References
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ChemBK. (2024). (1-Methyl-3-(trifluoroMethyl)-1H-pyrazol-4-yl)boronic acid Request for Quotation. Available at: [Link]
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Boron Molecular. (n.d.). 1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid, pinacol ester. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Available at: [Link]
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PubChem. (n.d.). (1-Methyl-1H-pyrazol-3-yl)boronic acid. Available at: [Link]
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MySkinRecipes. (n.d.). (4-(3-methyl-1H-pyrazol-1-yl)-3-(trifluoromethyl)phenyl)boronic acid. Available at: [Link]
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Al-Amin, M. (n.d.). (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Pharmaffiliates. (n.d.). 1-Methyl-1H-pyrazole-4-boronic Acid. Available at: [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
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